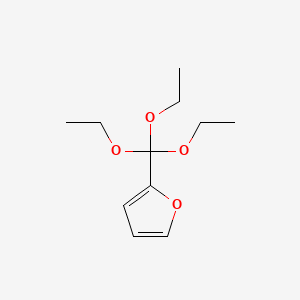![molecular formula C8H8N2O B3193804 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 7551-12-4](/img/structure/B3193804.png)
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Übersicht
Beschreibung
“2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is a heterocyclic compound . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .
Synthesis Analysis
While specific synthesis methods for “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” were not found, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 .Wirkmechanismus
While the specific mechanism of action for “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is not available, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” may also interact with these receptors.
Eigenschaften
CAS-Nummer |
7551-12-4 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-3-7(11)4-9-8(6)10-5/h2-4,11H,1H3,(H,9,10) |
InChI-Schlüssel |
SZXWWJZOHPABDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CN=C2N1)O |
Kanonische SMILES |
CC1=CC2=CC(=CN=C2N1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

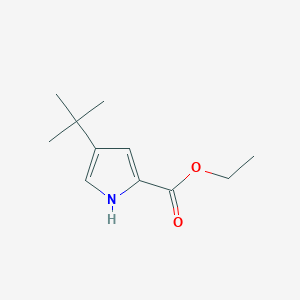
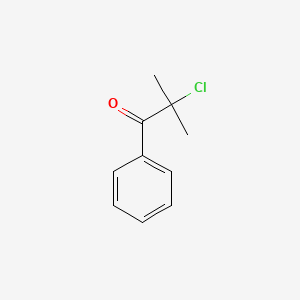
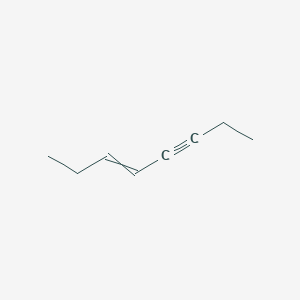
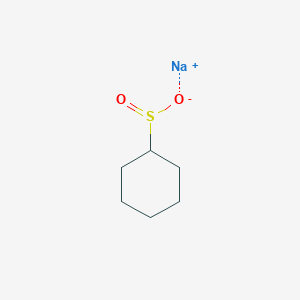

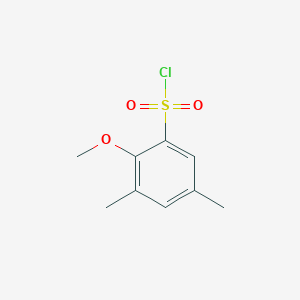
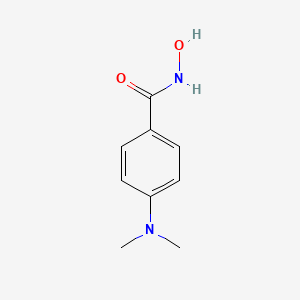


![(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate](/img/structure/B3193779.png)

![3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-iodopyridin-2-amine](/img/structure/B3193812.png)

